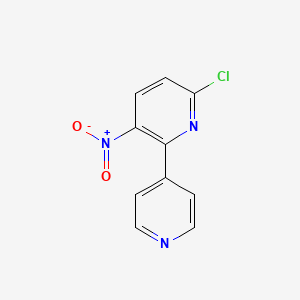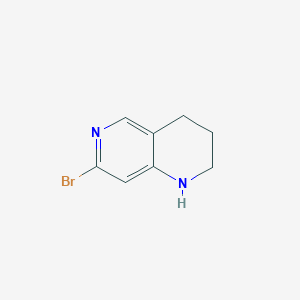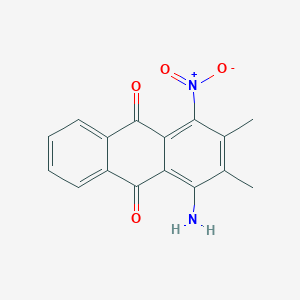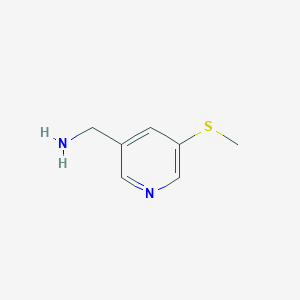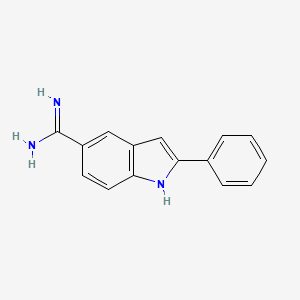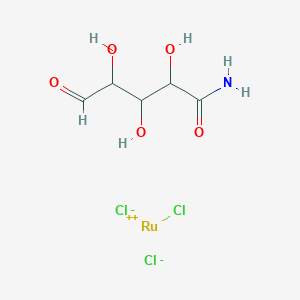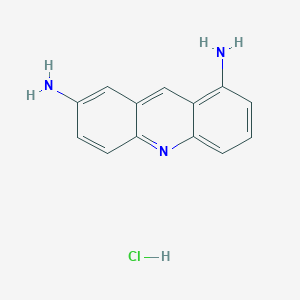
2,8-Diaminoacridin-Hydrochlorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diaminoacridin-Hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of two amino groups at the 2 and 8 positions of the acridine ring. This compound is often used in research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminoacridin-Hydrochlorid typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Diaminoacridin-Hydrochlorid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted acridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitrosoacridines, nitroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,8-Diaminoacridin-Hydrochlorid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic and molecular biology research.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2,8-Diaminoacridin-Hydrochlorid involves its interaction with biological macromolecules such as DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to its potential use as an antimicrobial and anticancer agent. The molecular targets include the DNA double helix and various enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
3,6-Diaminoacridine: Another derivative of acridine with amino groups at the 3 and 6 positions.
Proflavine: A compound with similar intercalating properties used as an antiseptic.
Acriflavine: A mixture of proflavine and acridine derivatives used in medical applications.
Uniqueness: 2,8-Diaminoacridin-Hydrochlorid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H12ClN3 |
|---|---|
Peso molecular |
245.71 g/mol |
Nombre IUPAC |
acridine-1,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;/h1-7H,14-15H2;1H |
Clave InChI |
DPBOUKQVTWJLRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


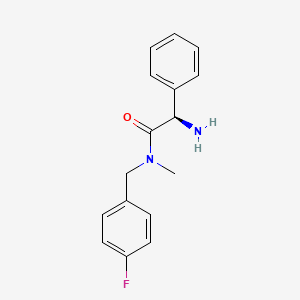
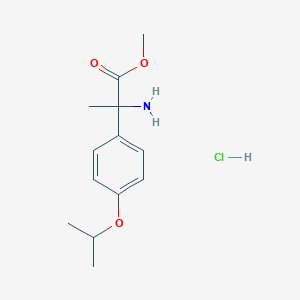
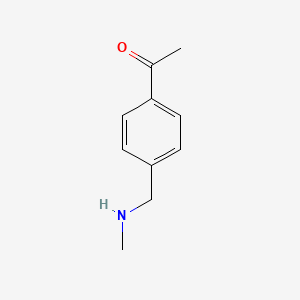
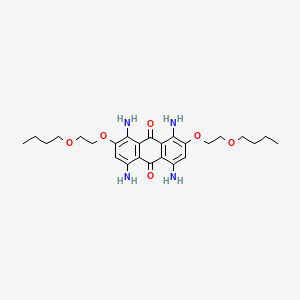
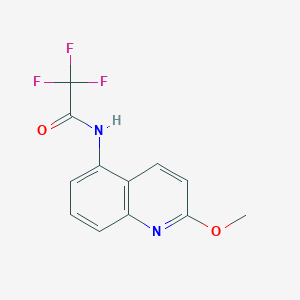
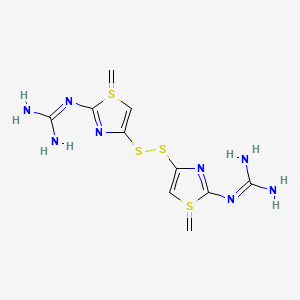
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
